O-Carbamoylhydroxylamine

Catalog No.
S15342422
CAS No.
683-62-5
M.F
CH4N2O2
M. Wt
76.055 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Carbamoylhydroxylamine

CAS Number

683-62-5

Product Name

O-Carbamoylhydroxylamine

IUPAC Name

amino carbamate

Molecular Formula

CH4N2O2

Molecular Weight

76.055 g/mol

InChI

InChI=1S/CH4N2O2/c2-1(4)5-3/h3H2,(H2,2,4)

InChI Key

IVHKZGYFKJRXBD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)ON

O-Carbamoylhydroxylamine is an organic compound with the molecular formula CH4N2O2\text{CH}_4\text{N}_2\text{O}_2 and a systematic name that reflects its structure, which includes both a carbamoyl group and a hydroxylamine functionality. This compound is categorized as a hydroxylamine derivative, where the hydroxylamine group is attached to a carbonyl carbon of a carbamate. The presence of both functional groups allows for unique reactivity patterns, making O-Carbamoylhydroxylamine an interesting subject in organic chemistry.

Due to its functional groups:

  • Reactions with Electrophiles: The nitrogen atom in the hydroxylamine moiety can act as a nucleophile, allowing it to react with electrophiles such as carbonyl compounds, leading to the formation of oxime derivatives.
  • Dehydration Reactions: Under acidic conditions, O-Carbamoylhydroxylamine may undergo dehydration to form isocyanates, which can subsequently react with nucleophiles.
  • Formation of Hydroxyureas: It has been shown to react with carbamoyl azides and carbamoyl cyanides, leading to the synthesis of hydroxyureas and amidoximes through nucleophilic substitution mechanisms .

Several methods have been developed for synthesizing O-Carbamoylhydroxylamine:

  • Direct Reaction of Hydroxylamine with Carbamates: This method involves treating hydroxylamine with carbamates or carbonyl compounds under controlled conditions to yield O-Carbamoylhydroxylamine.
  • Modification of Existing Hydroxylamines: Hydroxylamines can be modified through acylation reactions using carbamoyl chlorides or anhydrides to introduce the carbamoyl group.
  • Oxidation Reactions: Some synthetic routes involve the oxidation of primary amines or related compounds to form hydroxylamines followed by subsequent reactions to introduce the carbamoyl group .

O-Carbamoylhydroxylamine has potential applications in various fields:

  • Synthesis of Pharmaceuticals: Its unique structure allows it to serve as a building block for more complex pharmaceutical compounds.
  • Agricultural Chemicals: Similar compounds are often explored for use as herbicides or pesticides due to their reactivity and potential biological activity.
  • Chemical Research: As a versatile reagent, it can be used in organic synthesis for developing new materials and studying reaction mechanisms.

Research into the interactions of O-Carbamoylhydroxylamine with other chemical species is limited but suggests that it may engage in hydrogen bonding and coordination interactions due to its functional groups. Studies involving similar hydroxylamines indicate that these compounds can stabilize metal ions or participate in catalytic cycles, which may also apply to O-Carbamoylhydroxylamine .

O-Carbamoylhydroxylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure TypeUnique Features
HydroxylamineSimple amineBasic structure; widely used in organic synthesis.
N-HydroxyureaUrea derivativeExhibits herbicidal properties; involved in nitrogen metabolism.
Carbamoyl AzidesAzide derivativeReactivity towards nucleophiles; used in organic synthesis.
N-AcetamidohydroxylamineAcetamido derivativeIncreased stability; used in medicinal chemistry.

O-Carbamoylhydroxylamine is unique due to its combination of both carbamoyl and hydroxylamine functionalities, which allows for diverse reactivity patterns not typically observed in simpler derivatives.

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

76.027277375 g/mol

Monoisotopic Mass

76.027277375 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-11-2024

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